Bis[2-(4-chlorophenyl)-2-oxoethyl] isophthalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(4-chlorophenyl)-2-oxoethyl] isophthalate typically involves the esterification of isophthalic acid with 2-(4-chlorophenyl)-2-oxoethyl alcohol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to reflux .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield . The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Bis[2-(4-chlorophenyl)-2-oxoethyl] isophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis[2-(4-chlorophenyl)-2-oxoethyl] isophthalate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Bis[2-(4-chlorophenyl)-2-oxoethyl] isophthalate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar ester functional groups.
Dimethyl phthalate (DMP): Another phthalate ester used in various industrial applications.
Dioctyl phthalate (DOP): Commonly used as a plasticizer in the production of flexible plastics.
Uniqueness
Bis[2-(4-chlorophenyl)-2-oxoethyl] isophthalate is unique due to its specific structural features, including the presence of chlorophenyl groups and a ketone functionality . These characteristics confer distinct chemical reactivity and potential biological activities compared to other phthalate esters .
Properties
Molecular Formula |
C24H16Cl2O6 |
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Molecular Weight |
471.3 g/mol |
IUPAC Name |
bis[2-(4-chlorophenyl)-2-oxoethyl] benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H16Cl2O6/c25-19-8-4-15(5-9-19)21(27)13-31-23(29)17-2-1-3-18(12-17)24(30)32-14-22(28)16-6-10-20(26)11-7-16/h1-12H,13-14H2 |
InChI Key |
GTXULZUXWNAHSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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